molecular formula C16H13NOS B8647438 1H-Indene-2-carbothioamide, 2,3-dihydro-1-oxo-N-phenyl- CAS No. 125341-74-4

1H-Indene-2-carbothioamide, 2,3-dihydro-1-oxo-N-phenyl-

Cat. No.: B8647438
CAS No.: 125341-74-4
M. Wt: 267.3 g/mol
InChI Key: KLTYUJANKAWFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-2-carbothioamide, 2,3-dihydro-1-oxo-N-phenyl- is a useful research compound. Its molecular formula is C16H13NOS and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indene-2-carbothioamide, 2,3-dihydro-1-oxo-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-2-carbothioamide, 2,3-dihydro-1-oxo-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125341-74-4

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

3-oxo-N-phenyl-1,2-dihydroindene-2-carbothioamide

InChI

InChI=1S/C16H13NOS/c18-15-13-9-5-4-6-11(13)10-14(15)16(19)17-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,19)

InChI Key

KLTYUJANKAWFIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=S)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60% dispersion in mineral oil, 0.25 g, 6 mmol) and indan-1-one, Compound 1a, (0.50 g, 3.79 mmole) in THF (5 mL) were mixed under argon. The mixture was stirred at ambient temperature for 5 min. Then, phenylisothiocyanate, Compound 1b, (0.46 mL, 3.79 mmole) was added to the mixture. After an additional 5 min, the reaction was completed as shown by TLC analysis and the reaction mixture was poured into NH4Cl solution and then filtered subsequently. 1-Oxo-indan-2-carbothioic acid phenylamide (Intermediate A), was crystallized from CH3CN as a yellow solid. MS m/z 268 (M+H)+; 1H NMR (DMSO-d6):3.5 (dd, 0.3H), 3.8 (d, 0.15H), 3.9 (s, 1.55H), 4.3 (dd, 0.3H), 7.3 (t, 1H), 7.4–7.8 (m, 7.4H), 7.9 (d, 0.6H), 10.6 (s, 0.7H), 12.1 (s, 0.3H), 14.1 (s, 0.7H).
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 1a
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 1b
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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